molecular formula C19H29FO2 B10782491 2Alpha-fluoro-17beta-hydroxy-5alpha-androstan-3-one

2Alpha-fluoro-17beta-hydroxy-5alpha-androstan-3-one

Cat. No.: B10782491
M. Wt: 308.4 g/mol
InChI Key: QBAHMYSNLVHPJQ-UHFFFAOYSA-N
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Description

Fluorohydroxyandrosterone is a synthetic fluorinated analogue of dehydroepiandrosterone (DHEA). It is known for its unique structural modifications, which include the addition of a fluorine atom and the removal of a hydroxyl group. This compound has been investigated for various therapeutic applications, including cancer, cardiovascular diseases, diabetes, obesity, and traumatic brain injury .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorohydroxyandrosterone involves the selective fluorination of dehydroepiandrosterone. One of the most effective methods for introducing fluorine atoms into organic molecules is through the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions .

Industrial Production Methods: Industrial production of fluorohydroxyandrosterone typically involves multi-step chemical synthesis, starting from dehydroepiandrosterone. The process includes selective fluorination, hydroxylation, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fluorohydroxyandrosterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of fluorohydroxyandrosterone can yield fluoroketones, while reduction can produce fluorohydroxy derivatives .

Scientific Research Applications

Fluorohydroxyandrosterone has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Fluorohydroxyandrosterone is unique due to its selective fluorination, which enhances its stability and bioavailability while reducing androgenic and estrogenic activities. This makes it a promising candidate for therapeutic applications without the side effects associated with other steroid hormones .

Properties

Molecular Formula

C19H29FO2

Molecular Weight

308.4 g/mol

IUPAC Name

2-fluoro-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H29FO2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-16(21)15(20)10-19(11,14)2/h11-15,17,22H,3-10H2,1-2H3

InChI Key

QBAHMYSNLVHPJQ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=O)C4)F)C

Origin of Product

United States

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